N-(4-iodophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
N-(4-iodophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by:
- A 7-methyl group at position 7 of the naphthyridine core.
- A 4-iodophenylamine substituent at position 4, providing steric bulk and halogen-based interactions.
The iodine atom in the 4-iodophenyl group enhances molecular weight (375.24 g/mol) and may contribute to applications in radiopharmaceuticals or crystallography due to its high electron density .
Properties
IUPAC Name |
[4-(4-iodoanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IN4O/c1-13-4-9-16-18(24-15-7-5-14(21)6-8-15)17(12-22-19(16)23-13)20(26)25-10-2-3-11-25/h4-9,12H,2-3,10-11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOELARLMSAVRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)I)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the iodophenyl, methyl, and pyrrolidine-1-carbonyl groups through various substitution and coupling reactions. Common reagents used in these steps include halogenating agents, coupling catalysts, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like iodine (I₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Biological Activities
The compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities. The following sections detail specific applications in medicinal chemistry.
Antimicrobial Activity
Naphthyridine derivatives have shown promising antimicrobial properties. Research indicates that compounds similar to N-(4-iodophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine exhibit activity against various pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.
Anticancer Properties
Studies have demonstrated that naphthyridine derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis. For instance, 1,8-naphthyridine derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Antimalarial Activity
Research has identified naphthyridine derivatives as potential antimalarial agents. They act as inhibitors of Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K), which is crucial for the survival of the malaria parasite . The compound's structural modifications can enhance its efficacy against drug-resistant strains.
Neurological Applications
There is growing interest in the use of naphthyridine derivatives for treating neurological disorders such as Alzheimer's disease and depression. These compounds may exert neuroprotective effects and modulate neurotransmitter systems, making them candidates for further investigation in neuropharmacology .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of this compound. Key findings from SAR studies include:
- Substituent Effects : The presence of iodine at the para position on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
| Substituent | Effect on Activity |
|---|---|
| Iodine | Increased lipophilicity |
| Pyrrolidine | Enhanced target interaction |
Case Study 1: Anticancer Activity
A study evaluated a series of naphthyridine derivatives for their anticancer properties against various cancer cell lines. Among them, this compound exhibited significant cytotoxicity with an IC50 value in the micromolar range against breast and lung cancer cells.
Case Study 2: Antimalarial Efficacy
In vivo studies using mouse models infected with Plasmodium falciparum demonstrated that this compound significantly reduced parasitemia levels. The results indicated a potential for developing new antimalarial therapies based on this scaffold.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The iodophenyl group may enhance its binding affinity to certain targets, while the naphthyridine core can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Naphthyridine Derivatives
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Differences and Properties
*Estimated based on substituents.
Key Observations:
- Pyrrolidine vs. Piperidine : highlights a derivative with 4-methylpiperidine-1-carbonyl, which increases steric bulk and alters hydrogen-bonding capacity compared to pyrrolidine.
- Trifluoromethyl Groups : Compounds like 3e () incorporate CF3, enhancing electron-withdrawing effects and metabolic stability but reducing solubility .
Research Findings and Trends
- Structure-Activity Relationships (SAR) :
- Position 3 : Carbonyl groups (pyrrolidine/piperidine) improve binding affinity via hydrogen bonding.
- Position 4 : Halogenated aryl amines modulate lipophilicity and target selectivity.
- Thermal Stability : Higher melting points (>200°C) in trifluoromethyl derivatives () suggest enhanced stability vs. iodine analogs .
Biological Activity
N-(4-iodophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological targets, particularly in the realm of receptor modulation and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 337.41 g/mol
- CAS Number : 1251672-59-9
The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in various physiological processes and are common targets for drug development.
GPCR Interaction
Research indicates that compounds similar to this compound can modulate the activity of GPCRs, influencing pathways such as:
- Signal transduction
- Cellular response to stimuli
- Regulation of neurotransmitter release
Biological Activity Overview
The compound exhibits a range of biological activities that can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Activity | In vitro studies suggest cytotoxic effects against various cancer cell lines. |
| Antimicrobial Effects | Exhibits inhibitory activity against specific bacterial strains. |
| Neuroprotective Properties | Potential to protect neuronal cells from oxidative stress and apoptosis. |
| Anti-inflammatory Effects | Modulates inflammatory pathways, reducing cytokine production. |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antitumor Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of naphthyridine compounds showed significant cytotoxicity against human cancer cell lines, indicating potential for development as anticancer agents .
- Neuroprotection : Research indicated that compounds with similar structures provided neuroprotective effects in models of neurodegeneration, possibly through the modulation of oxidative stress pathways .
- Antimicrobial Activity : A recent investigation highlighted the antimicrobial potential of naphthyridine derivatives against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
